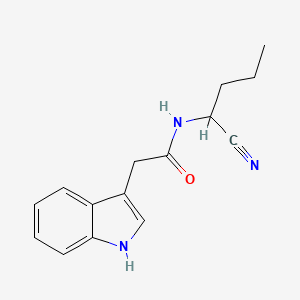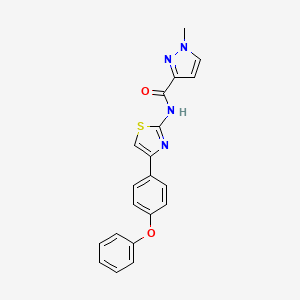
1-methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide, also known as MPTP, is a chemical compound that has been extensively studied in the field of neuroscience. It is a synthetic compound that has been used to create neurotoxicity in animal models, specifically in the dopaminergic neurons of the brain.
Scientific Research Applications
Antifungal Activity
Research on pyrazole derivatives, such as the synthesis and antifungal activity evaluation of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, indicates their effectiveness against phytopathogenic fungi. These compounds, through in vitro mycelia growth inhibition assays, have shown moderate to excellent activities against several fungi, suggesting the potential antifungal applications of pyrazole derivatives in agricultural sciences and pharmacology (Du et al., 2015).
Anti-Tumor Agents
A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has been synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The results revealed promising activities for certain compounds, highlighting the potential of pyrazole derivatives as anti-tumor agents in cancer research (Gomha et al., 2016).
Cytotoxicity Studies
Studies on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted to evaluate their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These investigations contribute to understanding the cytotoxic properties of pyrazole derivatives and their potential use in developing new therapeutic agents (Hassan et al., 2014).
Material Science and Crystallography
Research into the synthesis, spectral, and X-ray crystal structure of pyrazole derivatives, such as 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, provides valuable insights into the structural and material properties of these compounds. These studies are crucial for developing new materials with specific optical, thermal, and electronic properties (Kumara et al., 2018).
properties
IUPAC Name |
1-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-24-12-11-17(23-24)19(25)22-20-21-18(13-27-20)14-7-9-16(10-8-14)26-15-5-3-2-4-6-15/h2-13H,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZDVAQFSCZSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2905136.png)
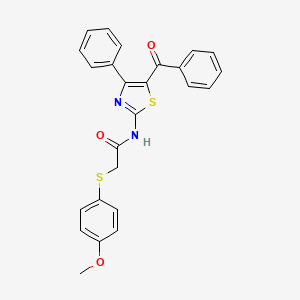
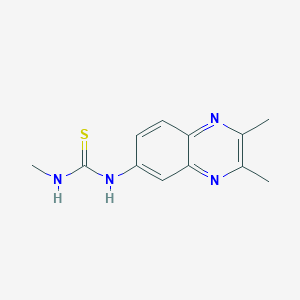
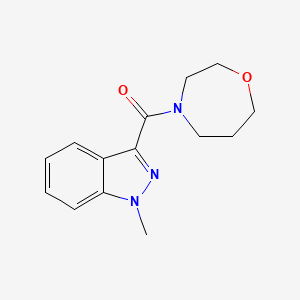
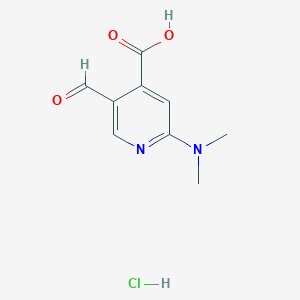
![1-(2,4-dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2905144.png)
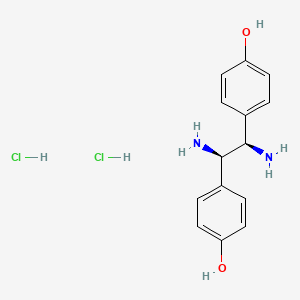
![2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2905147.png)
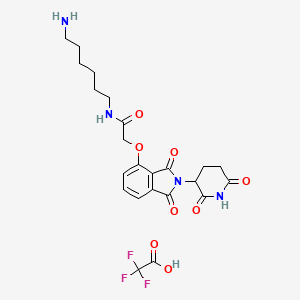
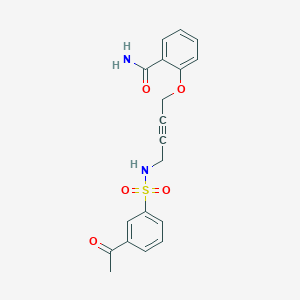

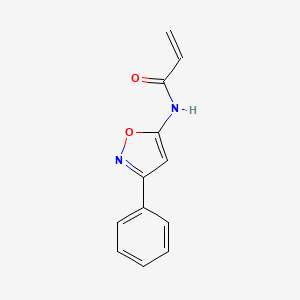
![N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2905154.png)
